molecular formula C23H29N3O6S B14960113 N-[4-(diethylsulfamoyl)phenyl]-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-[4-(diethylsulfamoyl)phenyl]-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B14960113
M. Wt: 475.6 g/mol
InChI Key: ZVDLXFJJUBYXIW-UHFFFAOYSA-N
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Description

N-[4-(diethylsulfamoyl)phenyl]-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with a unique structure that combines a sulfonamide group, a dimethoxyphenyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(diethylsulfamoyl)phenyl]-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 4-(diethylsulfamoyl)phenyl intermediate through a sulfonation reaction. This intermediate is then coupled with the 2,4-dimethoxyphenyl group using a Suzuki-Miyaura coupling reaction, which is known for its mild reaction conditions and high efficiency .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the yield and purity of the final product. Common reagents used in the industrial synthesis include palladium catalysts, boronic acids, and various solvents.

Chemical Reactions Analysis

Types of Reactions

N-[4-(diethylsulfamoyl)phenyl]-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-[4-(diethylsulfamoyl)phenyl]-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[4-(diethylsulfamoyl)phenyl]-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The dimethoxyphenyl group may enhance the compound’s binding affinity and specificity. The pyrrolidine ring provides structural stability and rigidity, which can be crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(diethylsulfamoyl)phenyl]-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to the presence of the 2,4-dimethoxyphenyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from similar compounds and may contribute to its specific applications in research and industry.

Properties

Molecular Formula

C23H29N3O6S

Molecular Weight

475.6 g/mol

IUPAC Name

N-[4-(diethylsulfamoyl)phenyl]-1-(2,4-dimethoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C23H29N3O6S/c1-5-25(6-2)33(29,30)19-10-7-17(8-11-19)24-23(28)16-13-22(27)26(15-16)20-12-9-18(31-3)14-21(20)32-4/h7-12,14,16H,5-6,13,15H2,1-4H3,(H,24,28)

InChI Key

ZVDLXFJJUBYXIW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=C(C=C(C=C3)OC)OC

Origin of Product

United States

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